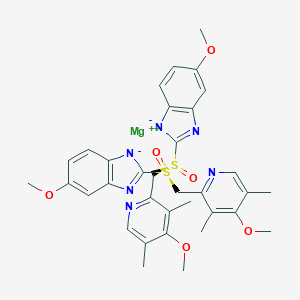
Omeprazole Magnesium
Overview
Description
Omeprazole Magnesium is a proton pump inhibitor (PPI) used primarily to manage gastroesophageal reflux disease (GERD), reduce the risk of NSAID-associated gastric ulcers, and treat conditions causing gastric acid hypersecretion, such as Zollinger-Ellison syndrome . It is the S-isomer of omeprazole, which means it is a more active form of the racemic mixture of omeprazole .
Mechanism of Action
Target of Action
Esomeprazole magnesium, also known as this compound, primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production. By inhibiting this enzyme, Esomeprazole effectively suppresses the secretion of gastric acid .
Mode of Action
Esomeprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This binding is irreversible and leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Biochemical Pathways
The primary biochemical pathway affected by Esomeprazole is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, Esomeprazole prevents the secretion of hydrogen ions into the stomach, which are a key component of gastric acid . This results in a decrease in gastric acidity, providing relief from conditions associated with excessive stomach acid production .
Pharmacokinetics
Esomeprazole is rapidly absorbed in the gastrointestinal tract after oral administration . The absolute bioavailability of a single 40 mg dose is 64%, and it increases to 89% with once-daily repeated dosing . It is primarily metabolized in the liver via CYP2C19 and to a lesser extent via 3A4 to hydroxy, desmethyl, and sulfone metabolites, all of which are inactive . About 80% of the drug is excreted in the urine, primarily as inactive metabolites .
Result of Action
The primary result of Esomeprazole’s action is the suppression of gastric acid secretion . This leads to a decrease in gastric acidity, providing effective relief from symptoms such as heartburn, regurgitation, and stomach pain associated with conditions like gastroesophageal reflux disease (GERD), gastric ulcers, and conditions causing gastric acid hypersecretion .
Action Environment
The action of Esomeprazole can be influenced by environmental factors such as the presence of food. For instance, when Esomeprazole is administered while fed, the peak plasma concentration time is delayed, and both the maximum concentration and area under the concentration-time curve are reduced . This suggests that the absorption and thus the efficacy of Esomeprazole can be affected by the presence of food in the stomach .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of esomeprazole magnesium involves several steps:
Salt Formation: Esomeprazole sodium is prepared by reacting esomeprazole with sodium methoxide.
Salt Exchange: Esomeprazole sodium undergoes salt exchange with magnesium chloride in methanol to produce esthis compound trihydrate.
Industrial Production Methods
In industrial settings, esthis compound trihydrate is produced by dissolving esomeprazole potassium in water, adding a benign solvent, heating the solution, and slowly adding an inorganic magnesium salt water solution for salification. The solution is then heated to grow the grain, cooled to crystallize, and filtered to obtain the large-granularity esthis compound trihydrate .
Chemical Reactions Analysis
Types of Reactions
Omeprazole Magnesium undergoes various chemical reactions, including:
Oxidation: Conversion of ufiprazole to esomeprazole.
Salt Formation: Reaction with sodium methoxide to form esomeprazole sodium.
Salt Exchange: Reaction with magnesium chloride to form esthis compound trihydrate.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation step.
Sodium Methoxide: Used in the salt formation step.
Magnesium Chloride: Used in the salt exchange step.
Major Products
Esomeprazole Sodium: Intermediate product.
Esthis compound Trihydrate: Final product.
Scientific Research Applications
Omeprazole Magnesium has a wide range of applications in scientific research:
Comparison with Similar Compounds
Omeprazole Magnesium is compared with other proton pump inhibitors such as:
Omeprazole: Esomeprazole is the S-isomer of omeprazole and has been shown to inhibit acid secretion to a similar extent.
Pantoprazole: Similar efficacy in acid suppression.
Lansoprazole: Comparable in terms of clinical efficacy.
Dexlansoprazole: Another PPI with similar effects.
Rabeprazole: Also used for similar indications.
This compound is unique in that it is the first PPI to include only the active isomer, potentially leading to improved pharmacokinetic and pharmacodynamic characteristics .
Properties
CAS No. |
161973-10-0 |
|---|---|
Molecular Formula |
C34H36MgN6O6S2 |
Molecular Weight |
713.1 g/mol |
IUPAC Name |
magnesium;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide |
InChI |
InChI=1S/2C17H18N3O3S.Mg/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h2*5-8H,9H2,1-4H3;/q2*-1;+2/t2*24-;/m11./s1 |
InChI Key |
KWORUUGOSLYAGD-WLHYKHABSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Mg+2] |
Appearance |
Off-White to Beige Solid |
melting_point |
>169°C (dec.) |
Key on ui other cas no. |
217087-09-7 |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
solubility |
Very slightly soluble in water |
Synonyms |
Esomeprazole Esomeprazole Magnesium Esomeprazole Potassium Esomeprazole Sodium Esomeprazole Strontium Esomeprazole Strontium Anhydrous Nexium Strontium, Esomeprazole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B194715.png)
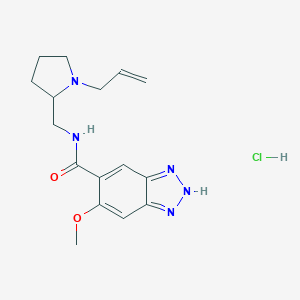
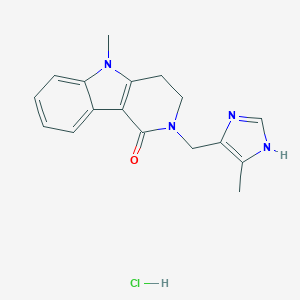




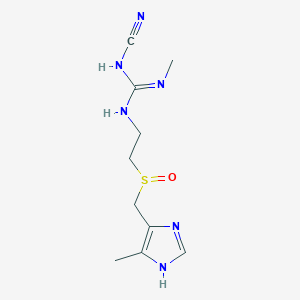
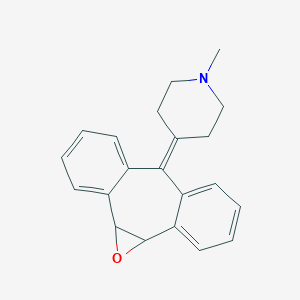

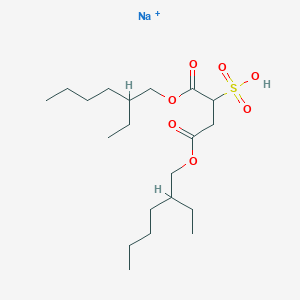


![5-Methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B194789.png)
